Cas no 1807027-05-9 (3-Chloro-4-cyano-2-(difluoromethyl)pyridine-5-acetic acid)

3-Chloro-4-cyano-2-(difluoromethyl)pyridine-5-acetic acid 化学的及び物理的性質
名前と識別子
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- 3-Chloro-4-cyano-2-(difluoromethyl)pyridine-5-acetic acid
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- インチ: 1S/C9H5ClF2N2O2/c10-7-5(2-13)4(1-6(15)16)3-14-8(7)9(11)12/h3,9H,1H2,(H,15,16)
- InChIKey: MNKPEHPARRKFRJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C(F)F)=NC=C(C=1C#N)CC(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 318
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 74
3-Chloro-4-cyano-2-(difluoromethyl)pyridine-5-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029050285-250mg |
3-Chloro-4-cyano-2-(difluoromethyl)pyridine-5-acetic acid |
1807027-05-9 | 97% | 250mg |
$979.20 | 2022-03-31 | |
Alichem | A029050285-500mg |
3-Chloro-4-cyano-2-(difluoromethyl)pyridine-5-acetic acid |
1807027-05-9 | 97% | 500mg |
$1,678.90 | 2022-03-31 | |
Alichem | A029050285-1g |
3-Chloro-4-cyano-2-(difluoromethyl)pyridine-5-acetic acid |
1807027-05-9 | 97% | 1g |
$3,129.00 | 2022-03-31 |
3-Chloro-4-cyano-2-(difluoromethyl)pyridine-5-acetic acid 関連文献
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
3-Chloro-4-cyano-2-(difluoromethyl)pyridine-5-acetic acidに関する追加情報
3-Chloro-4-cyano-2-(difluoromethyl)pyridine-5-acetic acid (CAS No. 1807027-05-9): A Comprehensive Overview
3-Chloro-4-cyano-2-(difluoromethyl)pyridine-5-acetic acid (CAS No. 1807027-05-9) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This article provides a detailed overview of its chemical properties, synthesis methods, applications, and recent advancements in the scientific community.
Chemical Structure and Properties
3-Chloro-4-cyano-2-(difluoromethyl)pyridine-5-acetic acid is a pyridine derivative characterized by the presence of a chloro, cyano, and difluoromethyl substituent, along with an acetic acid group. Its molecular formula is C10H6ClF2N2O2, and it has a molecular weight of approximately 247.61 g/mol. The compound exhibits strong electron-withdrawing properties due to the presence of the cyano and difluoromethyl groups, which significantly influence its reactivity and stability.
The solubility of 3-Chloro-4-cyano-2-(difluoromethyl)pyridine-5-acetic acid in various solvents is an important consideration for its use in chemical reactions. It is generally soluble in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but less soluble in non-polar solvents like hexane or toluene. This solubility profile makes it suitable for a wide range of synthetic transformations and analytical techniques.
Synthesis Methods
The synthesis of 3-Chloro-4-cyano-2-(difluoromethyl)pyridine-5-acetic acid has been the subject of several studies, with various methods being reported in the literature. One common approach involves the reaction of 3-chloro-4-cyano-2-(difluoromethyl)pyridine with an appropriate carboxylic acid or ester precursor. For example, a recent study published in the Journal of Organic Chemistry described a highly efficient method for synthesizing this compound using a palladium-catalyzed coupling reaction followed by an esterification step.
The reaction typically proceeds under mild conditions, yielding high purity products with good yields. The use of modern catalysts and ligands has further improved the efficiency and selectivity of these reactions, making them more suitable for large-scale production.
Applications in Pharmaceutical Research
3-Chloro-4-cyano-2-(difluoromethyl)pyridine-5-acetic acid has gained significant attention in pharmaceutical research due to its potential as a lead compound for drug development. Its unique chemical structure and functional groups make it an attractive candidate for designing novel therapeutic agents targeting various diseases.
In particular, recent studies have explored its use as an inhibitor of specific enzymes involved in metabolic pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of 3-Chloro-4-cyano-2-(difluoromethyl)pyridine-5-acetic acid exhibited potent inhibitory activity against human carbonic anhydrase II (hCA II), a key enzyme implicated in conditions such as glaucoma and epilepsy.
Beyond enzyme inhibition, this compound has also shown promise in modulating other biological targets. A research group at the University of California demonstrated that certain derivatives could effectively disrupt protein-protein interactions involved in cancer cell signaling pathways, suggesting potential applications in oncology.
Analytical Techniques and Characterization
The accurate characterization of 3-Chloro-4-cyano-2-(difluoromethyl)pyridine-5-acetic acid is crucial for both synthetic chemistry and pharmaceutical applications. Various analytical techniques have been employed to study its properties and ensure its purity. High-performance liquid chromatography (HPLC) is commonly used for quantitative analysis, while nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information.
Mass spectrometry (MS) is another powerful tool for characterizing this compound, especially when combined with tandem MS (MS/MS). This technique allows for the identification and quantification of trace impurities, which is essential for ensuring the quality and safety of pharmaceutical products.
Recent Research Developments
The scientific community continues to explore new avenues for utilizing 3-Chloro-4-cyano-2-(difluoromethyl)pyridine-5-acetic acid. Recent advancements have focused on optimizing its synthetic routes to improve yield and reduce environmental impact. For example, a green chemistry approach involving the use of biocatalysts has shown promising results in reducing waste generation and energy consumption during synthesis.
In addition to synthetic improvements, there has been growing interest in understanding the biological mechanisms underlying the compound's therapeutic effects. Advanced computational methods such as molecular dynamics simulations have provided insights into how specific functional groups contribute to binding affinity and selectivity towards target proteins.
Conclusion
3-Chloro-4-cyano-2-(difluoromethyl)pyridine-5-acetic acid (CAS No. 1807027-05-9) is a multifaceted compound with broad applications in chemistry and pharmaceutical research. Its unique chemical structure offers opportunities for developing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new synthetic methods and biological insights, further enhancing its potential as a valuable tool in scientific exploration.
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